

A Comprehensive Technical Guide to 2''-O-β-L-galactopyranosylorientin

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Compound of Interest

Compound Name: 2''-O-beta-L-galactopyranosylorientin

Cat. No.: B13913189

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the flavonoid C-glycoside, 2''-O-β-L-galactopyranosylorientin, including its chemical identity, biological activities, and the experimental protocols used to elucidate its functions. The information is intended to support research and development efforts in fields such as pharmacology, immunology, and drug discovery.

Chemical Identity and Properties

2''-O-β-L-galactopyranosylorientin is a flavonoid glycoside belonging to the flavone class. It is characterized by the attachment of a β-L-galactopyranosyl group to the 2''-hydroxyl group of the glucose moiety of orientin.

Identifier	Value
IUPAC Name	8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1]
Synonyms	Orientin 2''-O-β-L-galactoside, 2''-O-β-L-Galactopyranosylorientin, OGA
CAS Number	861691-37-4[1][2][3]
Molecular Formula	C ₂₇ H ₃₀ O ₁₆ [1][2][3]
Molecular Weight	610.5 g/mol [1][2]
Botanical Source	Trollius chinensis Bunge, Lophatherum gracile Brongn[1]
Purity	Typically >98% by HPLC
Solubility	Soluble in DMSO[2]
Storage	Store at -20°C for long-term stability[2]

Biological Activity: Anti-inflammatory and Neuroprotective Effects

2''-O-β-L-galactopyranosylorientin has demonstrated significant anti-inflammatory and neuroprotective properties. Its primary mechanism of action involves the modulation of key signaling pathways in immune cells, particularly microglia, the resident immune cells of the central nervous system.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of 2''-O-β-L-galactopyranosylorientin (referred to as OGA in some studies) have been quantified in lipopolysaccharide (LPS)-stimulated microglial cells. LPS is a potent inducer of the inflammatory response in these cells.

Parameter	Cell Line	Treatment	Concentration (μM)	Effect	Reference
Nitric Oxide (NO) Production	BV-2 Microglia	OGA + LPS	50, 100, 200	Significant inhibition of LPS-induced NO production.	[4]
Tumor Necrosis Factor-α (TNF-α) Production	BV-2 Microglia	OGA + LPS	50, 100, 200	Significant inhibition of LPS-induced TNF-α production.	[4]
Interleukin-1β (IL-1β) Expression	BV-2 Microglia	OGA + LPS	50, 100, 200	Marked inhibition of LPS-induced IL-1β mRNA expression.	[4]
Inducible Nitric Oxide Synthase (iNOS) Expression	BV-2 Microglia	OGA + LPS	50, 100, 200	Marked inhibition of LPS-induced iNOS protein expression.	[4]
Cyclooxygenase-2 (COX-2) Expression	BV-2 Microglia	OGA + LPS	50, 100, 200	Marked inhibition of LPS-induced COX-2 protein expression.	[4]
Reactive Oxygen Species (ROS) Generation	BV-2 Microglia	OGA + LPS	50, 100, 200	Significant decrease in LPS-induced intracellular ROS levels.	[4]

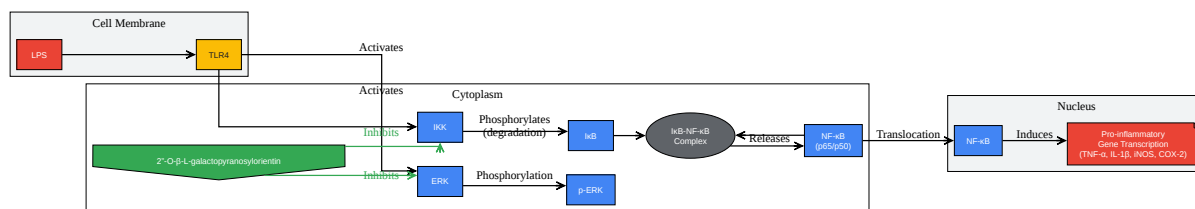
				Reduced cytotoxicity of activated microglia towards neuronal cells.	
Microglial-mediated Neurotoxicity	HT-22 Neuronal Cells (co-cultured with BV-2)	OGA + LPS	50, 100, 200		[4]

Signaling Pathways

The anti-inflammatory and neuroprotective effects of 2"-O- β -L-galactopyranosylorientin are mediated through the modulation of several key intracellular signaling pathways.

Inhibition of Pro-inflammatory Pathways

2"-O- β -L-galactopyranosylorientin suppresses the activation of the Nuclear Factor-kappa B (NF- κ B) and the Extracellular signal-regulated kinase (ERK) signaling pathways, which are critical for the transcription of pro-inflammatory genes.

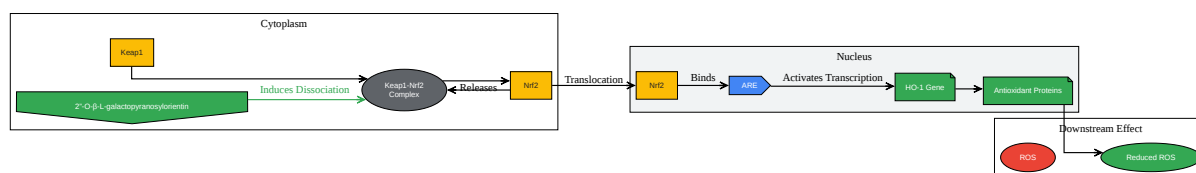


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Caption: Inhibition of NF- κ B and ERK Signaling by 2''-O- β -L-galactopyranosylorientin.

Activation of Antioxidant Pathway

The compound also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a key regulator of the cellular antioxidant response.



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